molecular formula C10H8N2O2S B155238 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid CAS No. 34418-48-9

2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B155238
CAS RN: 34418-48-9
M. Wt: 220.25 g/mol
InChI Key: QFDHWPOPCNNAOI-UHFFFAOYSA-N
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Description

The compound of interest, "2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid," is a derivative of thiazole and pyridine with a carboxylic acid functional group. It is related to various compounds that have been synthesized and studied for their chemical and biological properties. Although the exact compound is not directly mentioned in the provided papers, similar structures have been investigated, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives and 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives starts from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids . Similarly, the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives involves a reaction with substituted halo anilines using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in Dichloromethane .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction methods. For example, the structure of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate was determined by X-ray diffraction, revealing a monoclinic crystal system . Similarly, the molecular and supramolecular structures of a ligand and its complex with HgCl2 were studied by X-ray diffractometry .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be complex and diverse. For instance, 5-amino-1,2,3-triazole-4-carboxylic acid is a versatile molecule for the preparation of biologically active compounds based on the triazole scaffold, but its chemistry may be influenced by the possibility of undergoing the Dimroth rearrangement . The synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid also involve further transformations, such as introducing highly basic aliphatic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include optical and electronic characteristics. For example, the dispersion of linear and nonlinear optical susceptibilities and the hyperpolarizability of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole were investigated using theoretical methods, revealing a direct energy gap and negative birefringence . The thermal stability and photoluminescence properties of coordination polymers based on a pyridyl-triazole ligand were also studied .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and its derivatives have been extensively studied for their potential in various fields. One study by Babu et al. (2016) synthesized derivatives of this compound, demonstrating their significant in vitro antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Babu, Babu, Ravisankar, & Latha, 2016).

Metal–Organic Frameworks and Gas Sorption

Zhou et al. (2013) employed 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid in the creation of metal–organic frameworks. These frameworks exhibit properties like selective gas sorption and antiferromagnetic coupling, indicating their utility in gas storage and separation technologies (Zhou et al., 2013).

Coordination Architecture in Supramolecular Chemistry

The use of derivatives of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid in constructing diverse metal–organic supramolecular architectures was explored by Chen et al. (2007). This research highlights the compound’s versatility in forming various dimensional structures, crucial for the development of new materials in supramolecular chemistry (Chen et al., 2007).

Novel Oxorhenium Complex Synthesis

Machura et al. (2011) synthesized a novel dinuclear rhenium oxocomplex using 2-(2-pyridyl)-4-methylthiazole-5-carboxylic acid. This complex was studied for its spectroscopic and structural properties, indicating potential applications in catalysis and material science (Machura et al., 2011).

Fluorescent Properties for Sensing and Laser Applications

Grummt et al. (2007) studied the fluorescent properties of pyridylthiazoles, which include derivatives of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid. These compounds exhibited high fluorescence quantum yields and large Stokes shift values, making them suitable for applications in metal sensing and as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).

Safety And Hazards

Safety and hazard information can be found in Material Safety Data Sheets (MSDS) and other safety databases. This can include information on toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial.


properties

IUPAC Name

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDHWPOPCNNAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187991
Record name 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid

CAS RN

34418-48-9
Record name 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34418-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JG Małecki - Journal of Coordination Chemistry, 2010 - Taylor & Francis
[(C 6 H 6 )RuCl(pmtca)]Cl has been prepared and studied by infrared, NMR, UV-Vis spectroscopy, and X-ray crystallography. The complexes were prepared by the reactions of [(C 6 H 6 …
Number of citations: 2 www.tandfonline.com
B Machura, M Wolff, A Świtlicka, J Palion… - Journal of Molecular …, 2011 - Elsevier
The reaction of the complex [ReOBr 3 (AsPh 3 ) 2 ] with 2-(2-pyridyl)-4-methylthiazole-5-carboxylic acid (pmtca) has been examined and novel dinuclear rhenium oxocomplex – [{ReOBr …
Number of citations: 4 www.sciencedirect.com
G Gupta, B Therrien, S Park, SS Lee… - Journal of Coordination …, 2012 - Taylor & Francis
Dinuclear arene ruthenium complexes [(η 6 -arene)Ru(μ-Cl)Cl] 2 (arene = C 6 H 6 ; p i PrC 6 H 4 Me; C 6 Me 6 ) and monomeric cyclopentadienyl complexes [(η 5 -Cp)Ru(PPh 3 ) 2 Cl] (…
Number of citations: 5 www.tandfonline.com
A Świtlicka - us.edu.pl
Magnetyzm molekularny wykroczył poza obszar badań tradycyjnej magnetochemii, stając się odrębną i samodzielną dziedziną nauki. Obejmując zagadnienia z pogranicza wielu …
Number of citations: 2 us.edu.pl
D Kaliba - 2018 - dspace.cuni.cz
Předložená disertační práce je komentovaným souborem čtyř publikací popisujících využití kapilární elektroforézy, kapalinové chromatografie a UV/Vis spektrometrie ke studiu …
Number of citations: 2 dspace.cuni.cz

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